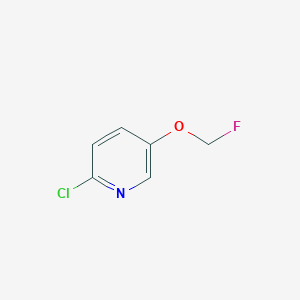
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including a methylsulfanyl group, a carbonyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired isoquinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as electronic or photonic materials
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile and carbonyl groups allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Similar structure but with an amide group instead of a nitrile group.
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrile group, in particular, allows for diverse chemical transformations and interactions with biological targets that are not possible with similar compounds lacking this group .
Propiedades
Fórmula molecular |
C11H8N2OS |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1-oxo-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2OS/c1-15-11-9(6-12)7-4-2-3-5-8(7)10(14)13-11/h2-5H,1H3,(H,13,14) |
Clave InChI |
PYIBQKVSPZQRHV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=CC=CC=C2C(=O)N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


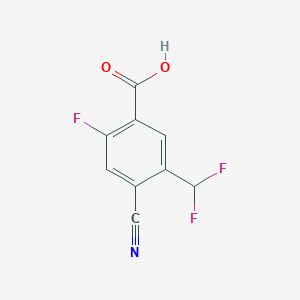
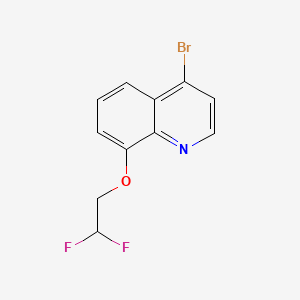
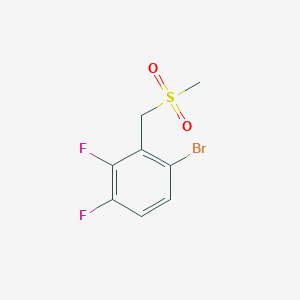
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
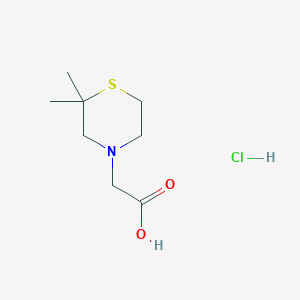
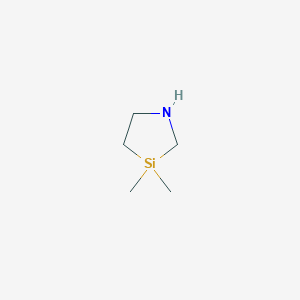
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)
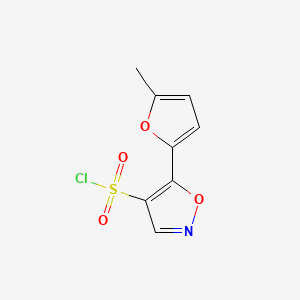

![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
